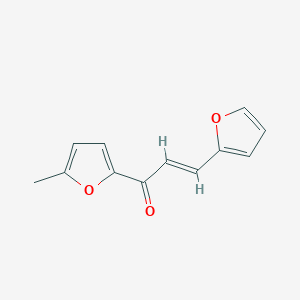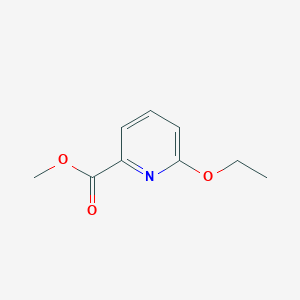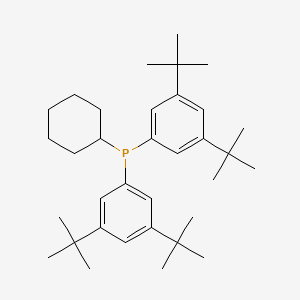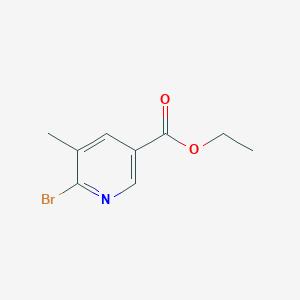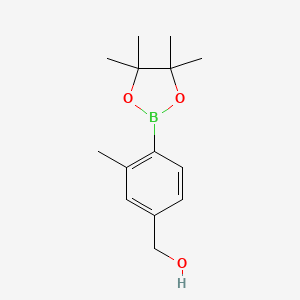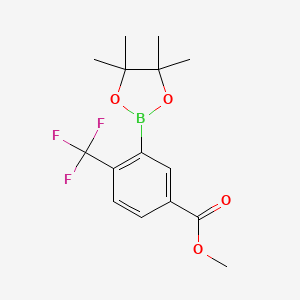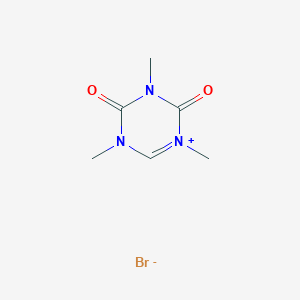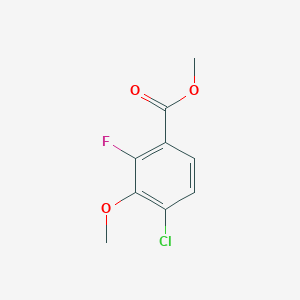![molecular formula C10H17NO2 B6308699 Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate CAS No. 1057064-64-8](/img/structure/B6308699.png)
Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclo[2.2.2]octane core, which provides a rigid and stable framework. The presence of an amino group and a carboxylate ester group makes it a versatile molecule for chemical modifications and applications.
作用机制
Target of Action
The primary target of this compound is the PB2 subunit of RNA polymerase . This subunit is a crucial component of the RNA polymerase complex in certain viruses, including influenza .
Mode of Action
The compound interacts with the PB2 subunit, potentially inhibiting its function
Biochemical Pathways
The compound’s interaction with the PB2 subunit affects the RNA polymerase complex, which is essential for the replication of the virus . By inhibiting this process, the compound can potentially prevent the virus from multiplying.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2741±230 °C and a density of 1068±006 g/cm3 . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
The inhibition of the PB2 subunit can lead to a decrease in viral replication, potentially leading to a reduction in the severity of the viral infection . The exact molecular and cellular effects would depend on the specific virus and host organism.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s predicted boiling point suggests that it may be stable at physiological temperatures .
生化分析
Biochemical Properties
The 3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95% is known to interact with various enzymes, proteins, and other biomolecules . It has been used as a chiral constrained bridged scaffold for foldamers and chiral catalysts . This compound can induce a highly stable reverse-turn when incorporated in the central position of tripeptides .
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95% is complex and multifaceted. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown stability and long-term effects on cellular function in both in vitro and in vivo studies .
Metabolic Pathways
It is likely that this compound interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate typically involves the use of 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate as the starting material. The process includes several key steps:
Reductive Amination: This step involves the conversion of the carbonyl group to an amino group using a reducing agent.
Alkalinity Configuration Flip: This step adjusts the stereochemistry of the molecule to achieve the desired configuration.
Hydrogenation: This step removes any protecting groups to yield the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective and efficient, with a focus on maximizing yield and minimizing waste. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols.
科学研究应用
Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
- 1-Aminobicyclo[2.2.2]octane-2-carboxylic acid
- Bicyclo[2.2.2]octane-1-carboxylates
Uniqueness
Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate is unique due to its specific substitution pattern on the bicyclo[2.2.2]octane core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11/h6-9H,2-5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPLGHZLVZHFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C1N)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
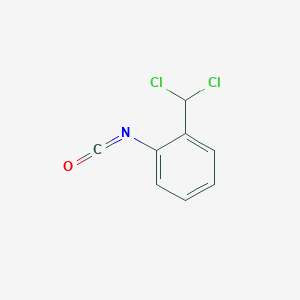
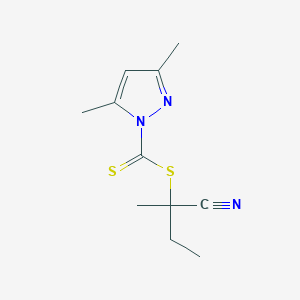
![6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol](/img/structure/B6308631.png)
